5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile
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Overview
Description
5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile is a heterocyclic compound that features a quinoline and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of quinoline-thiophene hybrids .
Scientific Research Applications
5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of fluorescent probes for imaging and diagnostic purposes.
Industry: It can be used in the production of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile involves its interaction with specific molecular targets. This interaction can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline and thiophene derivatives, such as:
- 5-(6-Formylquinolin-4-yl)-2-methylthiophene-3-carbonitrile
- 5-(6-Formylquinolin-4-yl)-3-ethylthiophene-2-carbonitrile
- 5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carboxamide .
Uniqueness
What sets 5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile apart is its specific arrangement of functional groups, which can impart unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
1119899-51-2 |
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Molecular Formula |
C16H10N2OS |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
5-(6-formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile |
InChI |
InChI=1S/C16H10N2OS/c1-10-6-15(20-16(10)8-17)12-4-5-18-14-3-2-11(9-19)7-13(12)14/h2-7,9H,1H3 |
InChI Key |
ZJDFVOUITUMOLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C2=C3C=C(C=CC3=NC=C2)C=O)C#N |
Origin of Product |
United States |
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